Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one
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Overview
Description
Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one is a chemical compound with the molecular formula C10H14O2 It is known for its unique structure, which includes a fused bicyclic system with an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a six-membered ring.
Oxepin: A compound with a similar oxepin ring but lacking the fused bicyclic structure.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different ring fusion.
Uniqueness
Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
85391-21-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
9-oxatricyclo[5.3.1.02,6]undecan-8-one |
InChI |
InChI=1S/C10H14O2/c11-10-9-4-6(5-12-10)7-2-1-3-8(7)9/h6-9H,1-5H2 |
InChI Key |
JUANJZAFSKJFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2COC3=O |
Origin of Product |
United States |
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